![molecular formula C18H15N3O4S B2842612 4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021025-09-1](/img/structure/B2842612.png)
4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality 4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Materials Science and Organic Electronics Applications
Electron Transport and Solar Cell Efficiency
Research on related compounds emphasizes their role in improving electron transport and solar cell efficiency. A novel n-type conjugated polyelectrolyte demonstrated enhanced power conversion efficiency in polymer solar cells due to its high conductivity and electron mobility, attributed to the electron-deficient nature of its backbone (Hu et al., 2015).
Solvent Selection for Organic Solar Cells
Another study focused on the solubility of organic materials in various solvents, crucial for device optimization in organic solar cells. The research highlights the importance of cohesive energy densities in solvent selection, which directly impacts the power conversion efficiencies (Walker et al., 2011).
Pharmacological Applications
Anti-Inflammatory and Analgesic Agents
Compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives showed significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory effects, indicating potential pharmacological applications (Abu‐Hashem et al., 2020).
Organic Field-Effect Transistors and Solar Cells
Polymer Design for Electronics
Research into benzodithiophene-diketopyrrolopyrrole-based donor-acceptor copolymers for organic field-effect transistors and solar cells indicates the importance of molecular design in achieving high device performance. The introduction of specific substituents can significantly enhance thermal stability, solubility, and device efficiency (Yuan et al., 2012).
High Voltage Organic Solar Cells
A study on a small molecular non-fullerene electron acceptor for solar cells showcased an impressive open-circuit voltage, underlining the role of diketopyrrolopyrrole terminal functionalities in optimizing solar cell performance (Gupta et al., 2017).
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17-15-12(8-21(17)7-11-2-1-5-26-11)19-18(23)20-16(15)10-3-4-13-14(6-10)25-9-24-13/h1-6,16H,7-9H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUACLXPRDMUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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